molecular formula C10H18FNO2 B11777771 tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

Cat. No.: B11777771
M. Wt: 203.25 g/mol
InChI Key: MXJROZHGXBUKBW-JGVFFNPUSA-N
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Description

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1

InChI Key

MXJROZHGXBUKBW-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1F)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

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